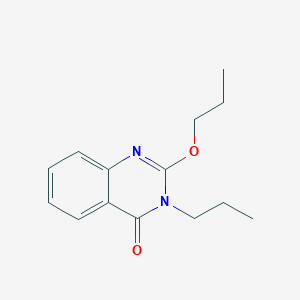
2-Propoxy-3-propyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxy-3-propyl-4(3H)-quinazolinone is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-3-propyl-4(3H)-quinazolinone typically involves the condensation of appropriate aniline derivatives with orthoesters or formamides under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures. Specific details for the industrial production of this compound would require further research.
Análisis De Reacciones Químicas
Types of Reactions
2-Propoxy-3-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: The propoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 2-Propoxy-3-propyl-4(3H)-quinazolinone would depend on its specific biological activity. Generally, quinazolinone derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propoxy-3-methyl-4(3H)-quinazolinone
- 2-Propoxy-3-ethyl-4(3H)-quinazolinone
- 2-Propoxy-3-butyl-4(3H)-quinazolinone
Uniqueness
2-Propoxy-3-propyl-4(3H)-quinazolinone may have unique properties due to the specific arrangement of its functional groups
Propiedades
Número CAS |
213271-86-4 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-propoxy-3-propylquinazolin-4-one |
InChI |
InChI=1S/C14H18N2O2/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
UQWLSCVKSAZQLB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=CC=CC=C2N=C1OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















